1,2-Dimethoxy-5-ethyl-3-fluorobenzene
CAS No.:
VCID: VC18833342
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,2-Dimethoxy-5-ethyl-3-fluorobenzene is an aromatic organic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring. Its chemical structure and properties make it a valuable intermediate in various chemical syntheses, particularly in the fields of medicinal chemistry and material science. Synthesis MethodsThe synthesis of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include electrophilic substitution reactions and nucleophilic aromatic substitution, depending on the starting materials and desired conditions. Applications and Research Findings1,2-Dimethoxy-5-ethyl-3-fluorobenzene serves as a precursor for synthesizing more complex molecules with potential biological activities. Its structural analogs have been explored for their anti-inflammatory and anticancer properties, although specific data on this compound's biological activity is limited. Analytical TechniquesCharacterization of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene often involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. |
---|---|
Product Name | 1,2-Dimethoxy-5-ethyl-3-fluorobenzene |
Molecular Formula | C10H13FO2 |
Molecular Weight | 184.21 g/mol |
IUPAC Name | 5-ethyl-1-fluoro-2,3-dimethoxybenzene |
Standard InChI | InChI=1S/C10H13FO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
Standard InChIKey | IJZPZCFAJNBVCG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(C(=C1)F)OC)OC |
PubChem Compound | 118841613 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume